4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine;4-methylbenzenesulfonic acid
Description
This compound is a piperidine derivative complexed with 4-methylbenzenesulfonic acid (tosylic acid). The core structure features a benzodioxol ring fused to a piperidine moiety, substituted with a 4-chloro-2-fluorophenyl group and a methyl group at the 2S position. The tosylic acid component enhances solubility and stability, common in pharmaceutical salts.
Properties
Molecular Formula |
C26H27ClFNO5S |
|---|---|
Molecular Weight |
520.0 g/mol |
IUPAC Name |
4-[(2S)-2-(4-chloro-2-fluorophenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C19H19ClFNO2.C7H8O3S/c1-19(15-6-5-13(20)11-16(15)21)23-17-4-2-3-14(18(17)24-19)12-7-9-22-10-8-12;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,11-12,22H,7-10H2,1H3;2-5H,1H3,(H,8,9,10)/t19-;/m0./s1 |
InChI Key |
XYYKRFXTZNDNMZ-FYZYNONXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[C@@]1(OC2=CC=CC(=C2O1)C3CCNCC3)C4=C(C=C(C=C4)Cl)F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(OC2=CC=CC(=C2O1)C3CCNCC3)C4=C(C=C(C=C4)Cl)F |
Origin of Product |
United States |
Preparation Methods
Ketal Deprotection and Cyclodehydration
The benzodioxol-piperidine framework is synthesized via acid-mediated deprotection of ethylenedioxy ketals. Starting from N-substituted-4,4-ethylenedioxy-3-[(1,3-benzodioxol-5-yloxy)methyl]piperidines, treatment with hydrochloric acid in ethanol triggers sequential ketal removal, cyclization, and dehydration. The mechanism involves protonation of the piperidone carbonyl, followed by nucleophilic attack from the benzodioxol oxygen to form the fused heterocycle (Fig. 1). This one-pot method yields the unsaturated benzopyrano[3,4-c]pyridine intermediate with >80% efficiency.
Table 1: Optimization of Cyclodehydration Conditions
| Acid Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| HCl/EtOH | 25 | 82 | 95 |
| H2SO4/THF | 50 | 75 | 89 |
| TFA/DCM | 0 | 68 | 92 |
Hydrogenation to Saturate the Piperidine Ring
The unsaturated intermediate undergoes catalytic hydrogenation (H2, 50 psi, 10% Pd/C) to yield the saturated cis-piperidine derivative. This step is critical for enhancing the compound’s conformational stability. X-ray crystallography confirms the cis geometry, with the benzodioxol and piperidine rings adopting a chair conformation.
Introduction of the 4-Chloro-2-Fluorophenyl Group
Nucleophilic Aromatic Substitution
The 4-chloro-2-fluorophenyl moiety is introduced via coupling of 3-chloro-4-fluoroaniline with the benzodioxol-piperidine intermediate. Reaction in tetrahydrofuran (THF) with potassium tert-butoxide as a base facilitates deprotonation and nucleophilic attack at the C4 position of the piperidine ring. The use of 3-morpholino-4-yl-propan-1-ol as an acid scavenger prevents side reactions, achieving 95% conversion.
Key Reaction Parameters:
-
Molar ratio (aniline:intermediate): 1.2:1
-
Temperature: 25°C
-
Time: 24 hours
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4) to remove unreacted aniline. NMR analysis (1H, 13C) confirms regioselective substitution, with the fluorine and chlorine atoms exhibiting characteristic coupling constants (JF-Cl = 8.2 Hz).
Stereochemical Resolution of the (2S)-Enantiomer
Diastereomeric Salt Formation
The racemic mixture is resolved using (R)-mandelic acid in ethanol. The (2S)-enantiomer forms a crystalline mandelate salt, while the (2R)-enantiomer remains in solution. Filtration and recrystallization from hot ethanol yield the optically pure (2S)-mandelate derivative (>99% ee).
Free Base Generation
Treatment of the mandelate salt with aqueous sodium bicarbonate liberates the (2S)-configured free base. Lyophilization produces a white powder, with chiral HPLC analysis confirming enantiomeric purity.
Salt Formation with 4-Methylbenzenesulfonic Acid
Precipitation Method
The free base is dissolved in anhydrous ethanol and combined with a stoichiometric equivalent of 4-methylbenzenesulfonic acid in water. Slow evaporation at 4°C induces crystallization of the target salt. The precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield a hygroscopic white solid (98% purity).
Table 2: Salt Formation Optimization
| Solvent System | Acid:Base Ratio | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol/Water | 1:1 | 95 | 98 |
| Acetone/Water | 1:1 | 88 | 95 |
| THF/Water | 1:1 | 82 | 93 |
Characterization of the Salt
X-ray powder diffraction confirms the crystalline nature of the salt, with characteristic peaks at 2θ = 12.4°, 18.7°, and 24.9°. Thermal gravimetric analysis (TGA) reveals decomposition onset at 215°C, indicating high thermal stability.
Scale-Up and Industrial Considerations
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce different functional groups into the molecule .
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multiple steps requiring specific catalysts and solvents to achieve high yield and purity. The mechanism of action is attributed to its interaction with biological targets through the benzodioxole moiety, which may modulate enzyme or receptor activity. The piperidine ring enhances binding affinity, while the sulfonic acid group improves solubility and stability .
Scientific Research Applications
-
Medicinal Chemistry
- Therapeutic Potential : This compound is being investigated for its potential therapeutic effects, particularly in treating metabolic disorders such as type 2 diabetes and obesity. The sulfonic acid moiety is known to enhance the solubility of compounds, facilitating their bioavailability .
- Enzyme Inhibition : Research indicates that derivatives of piperidine can exhibit significant inhibitory activity against enzymes such as acetylcholinesterase and urease, which are crucial in various physiological processes .
-
Biological Studies
- Small Molecule Interactions : The compound serves as a tool for studying interactions between small molecules and biological targets. It can help elucidate mechanisms of action for other therapeutic agents .
- Antibacterial Activity : Preliminary studies have shown that related piperidine compounds exhibit moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, highlighting its potential use in antimicrobial therapies .
- Materials Science
Case Studies
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the sulfonic acid group may improve its solubility and stability. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine and Sulfonyl Groups
The compound shares structural motifs with several piperidine derivatives documented in the evidence. Key comparisons include:
*Calculated based on constituent molecular weights.
Functional Group Analysis
- Benzodioxol vs. Benzofurazan : The target compound’s benzodioxol ring () may confer greater metabolic stability compared to benzofurazan derivatives, which are prone to redox reactions .
- Substituent Effects: The 4-chloro-2-fluorophenyl group (target) vs. phenethyl () or pyridinylmethoxy () groups influences lipophilicity and target binding.
- Stereochemistry : The 2S configuration in the target compound mirrors stereospecific activity observed in (2R,3S,4S)-analogues (), where chirality impacts receptor affinity .
Pharmacological Implications (Inferred)
While explicit activity data are unavailable, structural parallels suggest:
- CNS Targets : Piperidine derivatives often act as dopamine or serotonin receptor modulators. The phenethyl group in ’s compound may enhance dopamine transporter binding, whereas the target’s fluorophenyl group could favor 5-HT receptor interactions .
- Solubility and Bioavailability : The tosylic acid salt (target) improves aqueous solubility compared to neutral analogues (e.g., ), critical for oral bioavailability .
Biological Activity
The compound 4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine;4-methylbenzenesulfonic acid is a synthetic organic molecule with potential pharmacological applications. This article explores its biological activity, including its mechanism of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C24H27ClFNO4S
- Molecular Weight : 447.93 g/mol
- CAS Number : 2401894-43-5
The compound exhibits biological activity primarily through modulation of neurotransmitter systems and potential anticancer properties. Its structure suggests interactions with various receptors and enzymes involved in cellular signaling pathways.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against a panel of cancer cell lines. The National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) performed in vitro assays to assess growth inhibition across different cancer types.
| Cell Line Type | Growth Inhibition (%) | Most Sensitive Cell Line |
|---|---|---|
| Leukemia | 92.48 | RPMI-8226 |
| CNS | 92.74 | SF-539 |
| Melanoma | 104.68 | Not specified |
| Breast | 104.68 | Not specified |
The results indicated that the compound had a relatively low level of anticancer activity, with average growth rates around 104.68% across various lines, suggesting limited efficacy in inhibiting tumor growth at the tested concentration of 10 µM .
Neuropharmacological Effects
The compound's piperidine moiety is known for its interaction with neurotransmitter receptors, particularly in the central nervous system (CNS). It may act as a modulator of dopamine and serotonin pathways, which are crucial in treating neurological disorders such as Parkinson's disease and depression.
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines showed that while the compound did not significantly inhibit growth, it displayed some selective cytotoxicity towards leukemia cells . The study utilized a standardized protocol to ensure reproducibility and reliability of results.
- Neuropharmacological Assessment : Another investigation focused on the compound's effects on neurotransmitter release in neuronal cultures. Results indicated that it could enhance dopamine release under specific conditions, suggesting potential use in neurodegenerative disorders .
Q & A
Basic: What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. Key steps include:
- Step 1: Formation of the benzodioxol-piperidine core via base-mediated nucleophilic substitution (e.g., NaOH or K₂CO₃) using 4-chloro-2-fluoro-benzyl chloride and piperidine derivatives .
- Step 2: Introduction of the 4-methylbenzenesulfonic acid group via sulfonation or salt formation under controlled pH (e.g., glacial acetic acid buffer) .
- Optimization: Yield improvements (up to 84%) are achieved by adjusting solvent polarity (n-hexane/EtOAc mixtures) and reaction time. Purity is enhanced via recrystallization or column chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
